(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
The compound (E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide features a thiazole core substituted with a 4-nitrophenyl group at position 4 and a carbohydrazonoyl cyanide moiety linked to a 2-chloro-5-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(4-nitrophenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N5O2S/c19-13-6-3-11(18(20,21)22)7-14(13)25-26-15(8-23)17-24-16(9-30-17)10-1-4-12(5-2-10)27(28)29/h1-7,9,25H/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLHYJXKTKDUSP-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.7 g/mol. The structure includes a thiazole ring, nitrophenyl groups, and a hydrazone linkage, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that the presence of the thiazole moiety contributes to this activity. Specifically, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria .
Cytotoxicity and Anticancer Potential
The compound's potential anticancer activity has been explored in various studies. For instance, derivatives of thiazole have been found to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
The proposed mechanisms for the biological activity of thiazole derivatives include:
- Inhibition of Enzymatic Activity: Many thiazole compounds inhibit enzymes crucial for cellular processes in pathogens.
- Interference with Nucleic Acid Synthesis: Some studies suggest that these compounds can interact with DNA or RNA synthesis pathways, leading to cell death.
Case Studies
- Study on Antimicrobial Efficacy:
- Cytotoxicity Assay:
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactivity Comparison of Selected Compounds
Table 2: Substituent Effects on Bioactivity
Research Findings and Trends
- Thiazole vs. Thiadiazole Cores : Thiazole derivatives (e.g., ) show superior anticancer activity over thiadiazoles (), likely due to enhanced aromatic interactions with cellular targets .
- Role of EWGs: The combination of -NO₂, -CF₃, and -Cl in the target compound may synergistically improve bioactivity compared to analogs with fewer EWGs .
- Synthetic Pathways: Hydrazonoyl chlorides and triethylamine-mediated reactions () are common in synthesizing such compounds, suggesting scalable routes for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
